molecular formula C8H3ClF3NO B046357 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene CAS No. 88330-63-6

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene

Cat. No.: B046357
CAS No.: 88330-63-6
M. Wt: 221.56 g/mol
InChI Key: UHXHJYYNTMWKMG-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.57 g/mol . It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to prevent decomposition . The product is then purified to achieve a high level of purity (98% or higher).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Organic solvents like dichloromethane and toluene are often used.

    Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.

Major Products Formed

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
  • 2-Chloro-1-isocyanato-3-methylbenzene
  • 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene
  • 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
  • 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
  • 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
  • 2-Chloro-1-iodo-3-(trifluoromethyl)benzene
  • 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene
  • 2-Chloro-1,3-bis(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is unique due to the presence of both an isocyanate group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

2-chloro-1-isocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXHJYYNTMWKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521629
Record name 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88330-63-6
Record name 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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